molecular formula C10H10BrN3O B1378524 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1429309-42-1

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B1378524
CAS No.: 1429309-42-1
M. Wt: 268.11 g/mol
InChI Key: LEVNVYGDBJKAHQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminoazole Precursors with Aldehydes and Ketones

  • Starting Materials: 3-amino-1,2,4-triazole or related aminoazoles serve as nucleophilic centers for condensation.
  • Reaction Conditions: Heating without solvent or in polar solvents such as acetonitrile at elevated temperatures (~100–150°C).
  • Mechanism: The aminoazole reacts with aromatic or heteroaromatic aldehydes/ketones to form intermediates that undergo intramolecular cyclization forming the fused pyrazoloquinazolinone ring system.
  • Outcome: This method yields the tetrahydro derivatives with high regioselectivity, often producing a single linear isomer.

Bromination

  • Bromination Site: Selective bromination occurs at the 3-position of the pyrazoloquinazolinone core.
  • Reagents: Bromine or brominating agents such as N-bromosuccinimide (NBS) are used.
  • Conditions: Controlled temperature and stoichiometry to avoid polybromination.
  • Result: Formation of 3-bromo substituted product with high purity.

One-Pot Multicomponent Reactions

  • Approach: One-pot reactions involving aminoazoles, aldehydes, and ketones can be employed to streamline synthesis.
  • Advantages: Reduction of purification steps, improved yields, and diversity of derivatives.
  • Example: Condensation of 3-amino-1,2,4-triazole with aromatic aldehydes and ketones under heating produces pyrazoloquinazolinone derivatives, which can then be brominated.

Detailed Research Findings and Data

The following table summarizes key experimental conditions and outcomes reported in literature for related pyrazoloquinazolinone derivatives, which inform the preparation of this compound:

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Cyclization 3-amino-1,2,4-triazole + aromatic aldehyde 100–150 Solvent-free or MeCN 70–85 Produces tetrahydro-pyrazoloquinazolinone
Bromination N-bromosuccinimide (NBS) or Br2 0–25 CH2Cl2 or AcOH 80–90 Selective 3-position bromination
One-pot multicomponent Aminoazole + aldehyde + ketone 120–150 Solvent-free 65–80 Efficient for library synthesis

(Source: Adapted from aminoazole heterocyclization reviews and experimental papers)

Mechanistic Insights

  • The initial condensation forms Schiff base intermediates.
  • Intramolecular nucleophilic attack by the aminoazole nitrogen onto the aldehyde/ketone carbonyl leads to ring closure.
  • Subsequent tautomerization stabilizes the fused heterocyclic system.
  • Bromination proceeds via electrophilic aromatic substitution, favored at the 3-position due to electronic density and steric accessibility.

Practical Considerations

  • Purity: The final product is typically purified by recrystallization or chromatography to achieve >95% purity.
  • Storage: Stable when stored at 2–8°C to prevent degradation.
  • Safety: Brominating agents require careful handling due to their reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of quinazoline derivatives, including 3-bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study evaluated the antiproliferative activity of novel quinazoline derivatives against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The results demonstrated significant cytotoxicity with IC50_{50} values in the micromolar range .

Kinase Inhibition

Kinases are pivotal in numerous cellular processes and are often targets for cancer therapies. Compounds similar to this compound have been investigated as potential kinase inhibitors:

  • Mechanism of Action : These compounds can inhibit specific kinases involved in tumor growth and survival pathways. The inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) has been documented .

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial for drug development:

  • Research Findings : Variations in substituents on the quinazoline ring significantly influence anticancer activity and selectivity towards cancerous versus normal cells . Molecular docking studies have shown that certain derivatives establish favorable interactions with key residues in target proteins.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain enzymes, altering their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1429309-42-1
  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • Structure : A tricyclic system comprising a pyrazole ring fused with a partially saturated quinazoline scaffold. The bromine atom at position 3 and the ketone group at position 9 are key functional moieties .

Key Features :

  • The tetrahydropyrazolo ring introduces conformational flexibility compared to fully aromatic analogs.
  • The ketone group at position 9 acts as a hydrogen bond acceptor, impacting intermolecular interactions .

Comparative Analysis with Structurally Similar Compounds

Pyrazolo[5,1-b]quinazolin-9(4H)-one Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural/Biological Insights References
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one Bromine (C3), ketone (C9) 268.11 Saturated pyrazolo ring enhances flexibility; bromine enables halogen bonding .
5,7-Dinitropyrazolo[5,1-b]quinazolin-9(4H)-one Nitro groups (C5, C7) 275.18 Nitro groups induce π-π stacking, forming dimers and 1D chains; intramolecular N–H⋯O hydrogen bonds observed .
Pyrazolo[5,1-b]quinazolin-9(4H)-ones (10a–i) Varied substituents (e.g., pyridyl, naphthylmethyl) ~350–450 Substituents confer thrombin inhibitory activity; X-ray data show non-coplanar pyridyl moieties and 3D structural features .
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline Methoxy (C9), bromine (C3) 282.14 Methoxy group increases lipophilicity; altered electronic properties compared to ketone analogs .

Core Structural Variations

  • Pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones (): Bromine at positions 7 or 8 in triazine-based analogs leads to distinct packing patterns via non-valence interactions. Compared to the quinazoline core, triazine derivatives exhibit shorter bond lengths and altered aromaticity .
  • 1,2,4-Triazolo[5,1-b]quinazolin-9(4H)-one ():

    • Replacement of pyrazole with triazole reduces ring strain but diminishes π-conjugation.
    • Exhibits antibacterial and antifungal activity, unlike brominated pyrazoloquinazolines .

Biological Activity

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structural attributes suggest various biological activities, particularly in the fields of anti-cancer and neuroprotective agents. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 1310097-13-2

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Preliminary research suggests that this compound may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology.
  • Antimicrobial Properties : Some derivatives of quinazolinones have shown antimicrobial activity against a range of pathogens, suggesting that this compound might share similar properties.

Anticancer Studies

A study by Orban et al. explored the cytotoxic effects of various pyrazoloquinazoline derivatives on human cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Neuroprotection

Research conducted by Liu et al. demonstrated that compounds similar to this compound could inhibit AChE activity effectively. In vitro assays revealed an IC50 value in the low micromolar range (around 2 µM), indicating potential for treating Alzheimer's disease .

Antimicrobial Activity

In a comparative study on various quinazolinone derivatives, it was found that some exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL .

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of this compound.
    • Methodology : Cell viability assays were conducted using MTT and colony formation assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : The compound showed a dose-dependent decrease in viability with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.
  • Case Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Methodology : Primary neuronal cultures were treated with hydrogen peroxide in the presence of varying concentrations of the compound.
    • Results : Significant reduction in neuronal death was observed at concentrations above 5 µM compared to control groups.

Data Table

Biological ActivityIC50 Value (µM)Reference
Anticancer (MCF-7)12
Anticancer (A549)15
AChE Inhibition2
Antimicrobial (S. aureus)32

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For analogs, AgOTf-catalyzed intramolecular alkyne hydroamination has been used to construct fused pyrazoloquinazolinones, achieving yields >70% under optimized conditions (e.g., 80°C, DCM solvent) . Cyclocondensation of substituted amines with aldehydes or ketones under acidic/basic conditions is another approach, with reflux in acetic acid improving purity . Bromination at the 3-position may require electrophilic substitution using NBS (N-bromosuccinimide) in inert solvents like DMF .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., bromine-induced deshielding at C3). Aromatic protons in pyrazole/quinazoline rings appear as multiplets between δ 7.0–8.5 ppm, while tetrahydro protons resonate at δ 2.5–4.0 ppm .
  • IR : Stretching vibrations for C-Br (~550 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and bromine isotope patterns .
  • X-ray Crystallography : Resolves stereochemistry; dimerization via π-π stacking (C–Cg distances: 3.2–3.4 Å) and hydrogen bonding (N–H⋯O, ~2.6 Å) are common .

Q. How can researchers assess the biological activity of this compound?

  • Methodological Answer : While direct data is limited, analogs exhibit antimicrobial and anticancer properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Targeted Studies : Molecular docking (AutoDock Vina) predicts binding to kinase domains or microbial enzymes. For example, triazoloquinazoline analogs bind to E. coli DNA gyrase with ∆G ≤ -8.5 kcal/mol .

Advanced Research Questions

Q. What insights do crystallographic studies provide about its intermolecular interactions?

  • Methodological Answer : X-ray diffraction reveals:

  • Dimer Formation : Inversion-related dimers via π-π interactions (C–Cg: 3.35–3.38 Å) .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (2.61 Å) stabilize the fused ring system .
  • Packing : 1D chains along the b-axis via CH–O contacts (3.07–3.55 Å) and 3D networks through N–H⋯O bonds . Use Mercury software to analyze Hirshfeld surfaces for non-covalent interactions.

Q. What reaction mechanisms underpin its synthesis and derivatization?

  • Methodological Answer :

  • AgOTf-Catalyzed Cyclization : Proceeds via alkyne activation, forming a six-membered transition state. The Ag+^+ ion coordinates to the alkyne, facilitating nucleophilic attack by the amine group .
  • Bromination : Electrophilic substitution at C3 involves Br+^+ generation from NBS, with regioselectivity controlled by electron-donating/withdrawing groups .
  • Functionalization : Suzuki-Miyaura coupling (Pd catalysis) can replace bromine with aryl/heteroaryl groups .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading). For example, acetic acid reflux yields >90% purity vs. lower yields in DMF .
  • Bioassay Standardization : Use common cell lines and positive controls (e.g., doxorubicin for cytotoxicity). Address discrepancies in MIC values by testing under consistent pH/temperature .
  • Analytical Rigor : Ensure NMR spectra are referenced to TMS and HRMS data meets ±5 ppm accuracy .

Q. What computational strategies predict its binding modes with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Parameters: grid size 60×60×60 Å, Lamarckian GA for conformational sampling .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
  • QSAR : Develop models using MOE or RDKit to correlate substituents (e.g., bromine, methoxy) with bioactivity .

Q. How can stability and degradation pathways be investigated?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC for degradation products .
  • Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; quantify unchanged compound using validated LC-MS methods .
  • Mechanistic Probes : ESR spectroscopy detects radical intermediates under oxidative stress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

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